2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene
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Overview
Description
2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene is a chemical compound known for its unique structure and properties. It belongs to the class of azabicyclo compounds, characterized by a bicyclic structure containing nitrogen. This compound is notable for its high degree of chlorination and the presence of dimethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable bicyclic precursor with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Chlorinated ketones or aldehydes.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Hydroxylated or aminated bicyclic compounds.
Scientific Research Applications
2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination and the presence of nitrogen in the bicyclic structure allow it to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
- 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-
- DIMETHYL 1,4,5,7,7-PENTACHLORO-6-(1,2,3,4,5-PENTACHLORO-2,4-CYCLOPENTADIEN-1-YL)BICYCLO[2.2.1]HEPTA-2,5-DIENE-2,3-DICARBOXYLATE
Comparison: Compared to these similar compounds, 2,3,4,7,7-Pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene is unique due to its specific bicyclic structure and the presence of nitrogen. This structural difference imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in various research domains.
Properties
CAS No. |
61394-85-2 |
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Molecular Formula |
C8H8Cl5N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,3,4,7,7-pentachloro-5,5-dimethyl-1-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H8Cl5N/c1-6(2)3-14-5(10)4(9)7(6,11)8(14,12)13/h3H2,1-2H3 |
InChI Key |
LOFYEDPFPNWNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)C |
Origin of Product |
United States |
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